Sigma-1 Receptor Binding Affinity: Comparable to Haloperidol but with Distinct Selectivity Implications
PD-147693 binds to sigma-1 receptors with a Ki value of 1.3 nM in guinea pig brain membrane preparations, measured via competitive displacement of [3H](+)-pentazocine [1]. This affinity is numerically comparable to that of haloperidol, which exhibits sigma-1 Ki values ranging from 1.3 ± 0.4 nM to 1.7 nM in rat brain homogenates under identical radioligand conditions [2]. However, PD-147693's selectivity ratio (sigma-2 Ki / sigma-1 Ki) is reported as 1, indicating equipotent binding at both sigma subtypes , whereas haloperidol demonstrates an approximately 8-fold sigma-1 preference (sigma-2 Ki = 13 nM, selectivity ratio = 8) [2]. This equipotent profile distinguishes PD-147693 from both highly sigma-1-selective ligands (e.g., PRE-084 with >5,900-fold selectivity) and sigma-1-preferring ligands (e.g., haloperidol).
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.3 nM (sigma-1) |
| Comparator Or Baseline | Haloperidol: Ki = 1.3–1.7 nM (sigma-1); PRE-084: Ki = 2.2 nM (sigma-1) |
| Quantified Difference | PD-147693 sigma-1 affinity comparable to haloperidol (ratio ~1.0); sigma-2/sigma-1 selectivity ratio = 1 for PD-147693 vs. 8 for haloperidol vs. >5,900 for PRE-084 |
| Conditions | Guinea pig brain membranes, [3H](+)-pentazocine displacement (PD-147693); rat brain homogenate, [3H](+)-pentazocine displacement (haloperidol) |
Why This Matters
Selectivity ratio determines off-target sigma-2 engagement potential; PD-147693's equipotent profile (selectivity ratio = 1) predicts broader sigma-mediated effects than sigma-1-selective comparators, relevant for experimental design where sigma-2 modulation may influence outcomes.
- [1] BindingDB. BDBM349570: Affinity data for PD-147693 at sigma-1 receptor (Ki = 1.3 nM). EntryID 9023, 2022, 1878. View Source
- [2] JPET. Table: Sigma receptor Ki values for haloperidol. Journal of Pharmacology and Experimental Therapeutics. View Source
